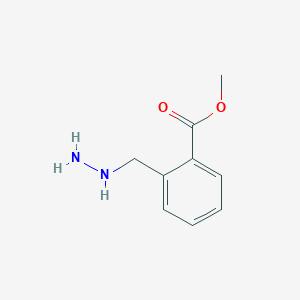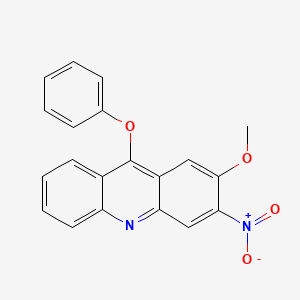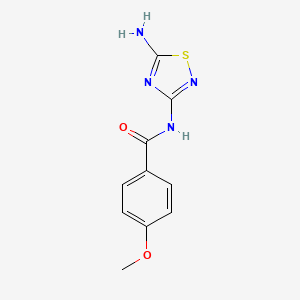![molecular formula C21H19N3O B15216677 6-(Naphthalen-1-yl)-2-[(propan-2-yl)amino]quinazolin-7(1H)-one CAS No. 914396-16-0](/img/structure/B15216677.png)
6-(Naphthalen-1-yl)-2-[(propan-2-yl)amino]quinazolin-7(1H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Isopropylamino)-6-(naphthalen-1-yl)quinazolin-7-ol is a synthetic organic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities and are often studied for their potential therapeutic applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Isopropylamino)-6-(naphthalen-1-yl)quinazolin-7-ol typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Quinazoline Core: This can be achieved through the cyclization of appropriate precursors, such as anthranilic acid derivatives, under acidic or basic conditions.
Introduction of the Naphthalen-1-yl Group: This step may involve a Friedel-Crafts alkylation or acylation reaction.
Attachment of the Isopropylamino Group: This can be done through nucleophilic substitution reactions using isopropylamine.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents.
化学反应分析
Types of Reactions
2-(Isopropylamino)-6-(naphthalen-1-yl)quinazolin-7-ol can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reagents include hydrogen gas (H₂) with a palladium catalyst (Pd/C) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogenating agents like thionyl chloride (SOCl₂) and nucleophiles like amines.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline N-oxides, while reduction may yield dihydroquinazolines.
科学研究应用
Chemistry: Used as a building block for more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition.
Medicine: Investigated for its potential therapeutic effects, including anticancer and antimicrobial properties.
Industry: Used in the development of new materials and chemical processes.
作用机制
The mechanism of action of 2-(Isopropylamino)-6-(naphthalen-1-yl)quinazolin-7-ol involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition of key enzymes involved in disease pathways.
Receptors: Binding to specific receptors to modulate biological responses.
Pathways: Interference with cellular signaling pathways.
相似化合物的比较
Similar Compounds
- 2-(Isopropylamino)-6-(phenyl)quinazolin-7-ol
- 2-(Isopropylamino)-6-(benzyl)quinazolin-7-ol
- 2-(Isopropylamino)-6-(pyridin-2-yl)quinazolin-7-ol
Uniqueness
2-(Isopropylamino)-6-(naphthalen-1-yl)quinazolin-7-ol is unique due to the presence of the naphthalen-1-yl group, which may confer specific biological activities and chemical properties not found in other similar compounds.
属性
CAS 编号 |
914396-16-0 |
|---|---|
分子式 |
C21H19N3O |
分子量 |
329.4 g/mol |
IUPAC 名称 |
6-naphthalen-1-yl-2-(propan-2-ylamino)quinazolin-7-ol |
InChI |
InChI=1S/C21H19N3O/c1-13(2)23-21-22-12-15-10-18(20(25)11-19(15)24-21)17-9-5-7-14-6-3-4-8-16(14)17/h3-13,25H,1-2H3,(H,22,23,24) |
InChI 键 |
XQBMOKCBEUSMGT-UHFFFAOYSA-N |
规范 SMILES |
CC(C)NC1=NC2=CC(=C(C=C2C=N1)C3=CC=CC4=CC=CC=C43)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


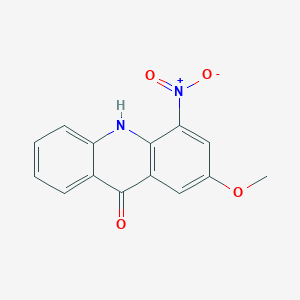

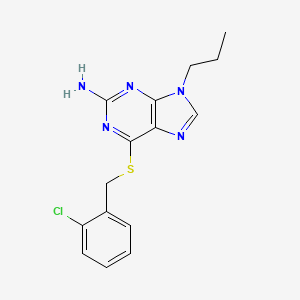
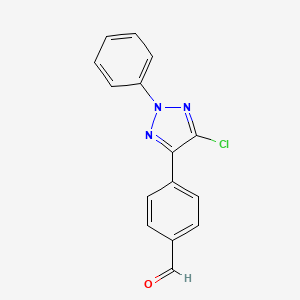
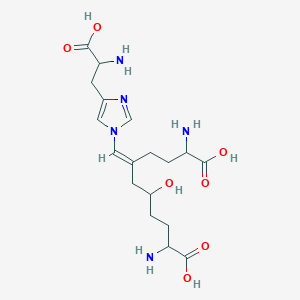
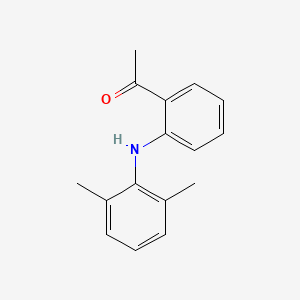
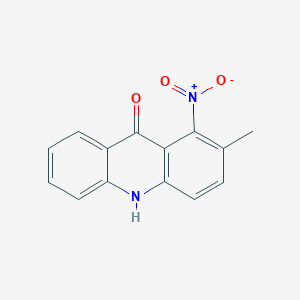
![N,2-Dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-9-carboxamide](/img/structure/B15216652.png)
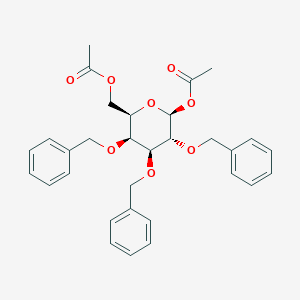
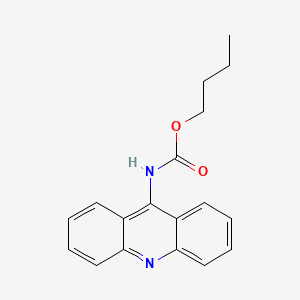
![2-Chloro-4-((1R,3S,5R)-3,6-dihydroxy-3-(hydroxymethyl)-8-azabicyclo[3.2.1]octan-8-yl)-3-methylbenzonitrile](/img/structure/B15216692.png)
